2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-difluoro-4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRVWDBXMJDAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(2,5-Difluoro-4-nitrophenyl)acetic acid, a valuable fluorinated building block for pharmaceutical and materials science research. The core of this document focuses on a robust and well-documented method proceeding via a malonic ester synthesis, starting from commercially available precursors. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding outcome. Furthermore, alternative theoretical approaches are explored to offer a broader perspective for researchers in the field. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this and structurally related compounds.

Introduction: The Significance of Fluorinated Phenylacetic Acids

Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1] The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved receptor binding affinity.[2] The target molecule, this compound, combines the phenylacetic acid motif with two fluorine atoms and a versatile nitro group. The nitro group not only influences the electronic properties of the aromatic ring but also serves as a synthetic handle for further functionalization, most commonly through its reduction to an amine.[2] Consequently, this compound represents a key intermediate for accessing a diverse range of complex molecules for drug discovery and development.

Primary Synthetic Strategy: The Malonic Ester Route

The most direct and well-documented method for preparing this compound utilizes a classical malonic ester synthesis. This approach is advantageous due to the use of readily available starting materials and the generally high yields achieved. A key patent outlines this pathway, which involves two primary transformations: a nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.[3]

Logical Workflow of the Malonic Ester Synthesis

Sources

A Technical Guide to the Chemical Properties and Applications of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

An In-depth Technical Guide:

Abstract: This document provides a comprehensive technical overview of 2-(2,5-Difluoro-4-nitrophenyl)acetic acid (CAS No. 770719-22-7), a highly functionalized aromatic carboxylic acid. By dissecting its physicochemical properties, synthesis, core reactivity, and spectroscopic characteristics, this guide serves as a critical resource for researchers in medicinal chemistry and drug development. We explore the compound's strategic importance as a versatile building block, where the interplay of its difluoro and nitro-substituted phenyl ring with the acetic acid moiety offers a unique platform for synthesizing novel chemical entities. The causality behind its reactivity and the practical applications of its structural features are examined to provide field-proven insights for laboratory and development settings.

Compound Identification and Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. The presence of two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring significantly influences the molecule's electronic properties, acidity, and reactivity.

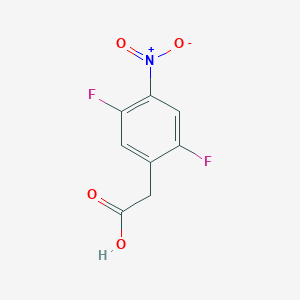

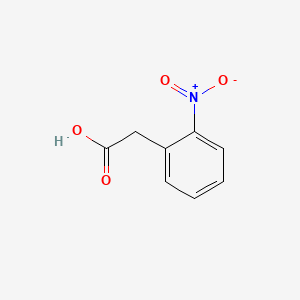

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | (2,5-difluoro-4-nitrophenyl)acetic acid; Benzeneacetic acid, 2,5-difluoro-4-nitro-[1] |

| CAS Number | 770719-22-7[1] |

| Molecular Formula | C₈H₅F₂NO₄[1] |

| Molecular Weight | 217.128 g/mol [1] |

Table 2: Physicochemical Data

| Property | Value | Rationale & Scientific Insight |

|---|---|---|

| pKa | 3.38 ± 0.10 (Predicted)[1] | The acidity of the carboxylic acid is significantly increased (pKa lowered) due to the strong inductive electron-withdrawing effects of the two fluorine atoms and the nitro group on the phenyl ring. This enhances the stability of the carboxylate conjugate base. |

| Physical Appearance | White to light yellow powder/crystal | Inferred from analogous compounds like 5-Fluoro-2-nitrophenylacetic acid[2] and 4-Nitrophenylacetic acid[3]. The nitro-aromatic system often imparts a yellowish color. |

| Storage | Sealed in dry, Room Temperature[1] | The compound is stable under normal conditions. Storage in a dry environment is crucial to prevent potential slow hydrolysis or degradation, and sealing protects it from atmospheric moisture. |

Synthesis and Reactivity

The synthesis of this compound leverages the reactivity of highly halogenated nitroaromatics. Its subsequent reactions are dictated by the three key functional groups: the nitro group, the carboxylic acid, and the activated aromatic ring.

2.1 Synthesis Pathway

A documented route to this compound involves the condensation of a trifluoronitrobenzene precursor with diethyl malonate, followed by hydrolysis and decarboxylation. This method is effective because the nitro group strongly activates the para-positioned fluorine for nucleophilic aromatic substitution.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,4,5-Trifluoronitrobenzene[4]

-

Condensation: 2,4,5-Trifluoronitrobenzene is reacted with diethyl malonate in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent like ethanol. The base deprotonates the diethyl malonate, forming a nucleophile that attacks the carbon bearing the fluorine atom para to the nitro group, displacing it.

-

Hydrolysis & Decarboxylation: The resulting diethyl 2,5-difluoro-4-nitrophenylmalonate is then subjected to hydrolysis using a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidification. This converts the diester into a dicarboxylic acid.

-

Workup: Upon heating, the malonic acid intermediate readily decarboxylates (loses CO₂) to yield the final product, this compound. The product is then isolated by filtration or extraction and purified, typically by recrystallization.

2.2 Core Reactivity

The utility of this compound as a research tool stems from its predictable and versatile reactivity.

A. Nitro Group Reduction: The nitro group is readily reduced to an amine, which is a cornerstone transformation for introducing further diversity. This resulting aniline is a key precursor for forming amides, sulfonamides, or for use in cyclization reactions.

Experimental Protocol: Reduction to 2,5-Difluoro-4-aminophenylacetic acid[4]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of acetic acid and water, add iron powder (excess, e.g., 3-5 eq).

-

Execution: Heat the mixture to reflux for several hours (e.g., 12 hours), monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Isolation: After cooling, the iron sludge is removed by filtration. The solvent is then removed under reduced pressure. The resulting solid is the desired 2,5-difluoro-4-aminophenylacetic acid, which can be purified by recrystallization. The 93.7% yield reported in the patent highlights the efficiency of this classic reduction method[4].

B. Carboxylic Acid Derivatization: The carboxylic acid moiety is a versatile handle for standard transformations, including:

-

Amide Bond Formation: Coupling with various amines using standard reagents (e.g., EDC/HOBt, HATU) to generate a library of amides.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride to produce esters.

-

Acid Chloride Formation: Conversion to the highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, enabling subsequent reactions with weak nucleophiles.

Caption: Key reactive pathways for derivatization.

Anticipated Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a reliable profile can be predicted based on its functional groups and data from structurally similar molecules[5][6][7][8].

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Absorption Range | Rationale |

|---|---|---|---|

| ¹H NMR | -COOH | > 10 ppm (broad singlet) | The acidic proton of a carboxylic acid is highly deshielded and typically appears far downfield. |

| Ar-H | 7.5 - 8.5 ppm (multiplets) | Aromatic protons are in the typical range, with splitting patterns determined by H-H and H-F coupling. | |

| -CH₂- | ~3.8 ppm (singlet or triplet) | The methylene protons are adjacent to two electron-withdrawing groups (aromatic ring and carboxyl), placing them in this region. Splitting may occur due to weak H-F coupling. | |

| IR Spectroscopy | O-H stretch (acid) | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. |

| C=O stretch (acid) | 1700-1725 cm⁻¹ (strong, sharp) | A strong, characteristic absorption for the carbonyl group in the carboxylic acid. | |

| N-O stretch (nitro) | 1520-1560 cm⁻¹ & 1340-1380 cm⁻¹ | Two distinct, strong bands corresponding to the asymmetric and symmetric stretching of the nitro group. | |

| C-F stretch | 1100-1300 cm⁻¹ | Strong absorptions characteristic of aryl-fluorine bonds. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 217.13 | The parent peak corresponding to the exact molecular weight of the compound. |

| Key Fragments | m/z = 172, 171 | Corresponds to the loss of the carboxyl group (-COOH) or formic acid (-HCOOH). |

| | | m/z = 125 | Corresponds to the further loss of the nitro group (-NO₂) from the m/z 171 fragment. |

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the unique combination of functional handles that allow chemists to build molecular complexity in a controlled manner.

-

Scaffold for Medicinal Chemistry: Phenylacetic acid derivatives are foundational structures in many pharmaceuticals[9]. This compound provides a highly functionalized version of that scaffold.

-

Modulation of Physicochemical Properties: The two fluorine atoms are particularly significant. They can increase metabolic stability by blocking sites of oxidation and enhance binding affinity to protein targets through favorable electrostatic interactions. Furthermore, fluorine substitution often increases lipophilicity, which can improve cell membrane permeability[10].

-

Versatile Intermediate: The reduction of the nitro group to an amine, followed by diazotization, can open pathways to introduce a wide variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring, making it a precursor to a diverse range of substituted phenylacetic acids[4].

Safety, Handling, and Storage

Specific safety data for this exact CAS number is limited. The following guidance is based on safety data sheets (SDS) for structurally analogous compounds, such as 4-Nitrophenylacetic acid and other nitrophenylacetic acid derivatives[3][11][12]. It is imperative to consult a specific, supplier-provided SDS before handling and to perform a thorough risk assessment.

Table 4: Hazard and Precautionary Information (Inferred)

| Category | GHS Information |

|---|---|

| Signal Word | Warning [3][12] |

| Hazard Statements | H315: Causes skin irritation[3][12]. H319: Causes serious eye irritation[3][12]. H335: May cause respiratory irritation[3]. |

| Precautionary Statements | P264: Wash hands and face thoroughly after handling[3][11]. P280: Wear protective gloves, eye protection/face protection[3][11]. P302+P352: IF ON SKIN: Wash with plenty of water[11]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[11]. |

Handling Procedures:

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[13].

-

Avoid contact with skin, eyes, and clothing.

-

Take measures to prevent the buildup of electrostatic charge[11].

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases[12].

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and dark place[1][11].

-

The substance should be stored away from oxidizing agents[11].

References

-

PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

-

Pharmaffiliates. The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]

- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

ChemDmart. SAFETY DATA SHEET: 4-Nitrophenyl Acetic Acid. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Nitrophenylacetic acid. [Link]

-

PubChem - NIH. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337. [Link]

-

PubChem - NIH. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

SpectraBase. (p-Nitrophenyl)acetic acid - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of 2-(2,5-Difluoro-4-nitrophenyl)acetic acid, a compound of interest in synthetic chemistry and drug discovery. We will delve into its structural elucidation through spectroscopic and analytical techniques, offering insights into the interplay of its functional groups and their impact on its physicochemical properties.

Introduction: A Building Block of Interest

This compound is a substituted phenylacetic acid derivative. Such compounds are valuable intermediates in organic synthesis, often serving as scaffolds for the construction of more complex molecules with potential biological activity. The presence of two fluorine atoms and a nitro group on the phenyl ring, combined with the carboxylic acid moiety, imparts a unique electronic and steric profile, making it a versatile reagent for medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, reactivity, and analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₈H₅F₂NO₄ | [1] |

| Molecular Weight | 217.13 g/mol | [1][2] |

| CAS Number | 770719-22-7 | [1] |

| Predicted pKa | 3.38 ± 0.10 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

The predicted pKa suggests that this compound is a moderately strong acid, a property influenced by the electron-withdrawing effects of the two fluorine atoms and the nitro group on the phenyl ring.

Synthesis and Formation

The synthesis of this compound can be achieved through a multi-step process, as alluded to in patent literature. A plausible synthetic pathway involves the condensation of a substituted nitrobenzene with a malonic ester, followed by hydrolysis and decarboxylation.[3]

A key precursor, 2,4,5-trifluoronitrobenzene, can be condensed with diethyl malonate.[3] This is followed by subsequent chemical transformations to yield the final product. The high reactivity of the fluorine atom para to the nitro group in 2,4,5-trifluoronitrobenzene facilitates the initial nucleophilic substitution by the malonate.[3]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Structural Elucidation: A Multi-faceted Approach

Determining the precise molecular structure of this compound requires a combination of spectroscopic and analytical methods. Each technique provides unique pieces of information that, when combined, create a complete picture of the molecule's connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be indispensable.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the two aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns and chemical shifts of the aromatic protons would confirm their positions relative to the fluorine and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the aromatic carbons would be significantly influenced by the attached fluorine and nitro groups.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the two fluorine atoms. The observation of fluorine-fluorine and fluorine-proton couplings would provide definitive evidence for their relative positions on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound, matching the calculated molecular weight of its molecular formula, C₈H₅F₂NO₄. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption for the carbonyl group of the carboxylic acid.

-

N-O stretches: Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.

-

C-F stretches: Absorptions in the fingerprint region indicative of the carbon-fluorine bonds.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations.

X-ray Crystallography

Experimental Workflow for Structural Elucidation:

Caption: Integrated experimental workflow for the structural elucidation of the title compound.

Conclusion

The molecular structure of this compound is characterized by a highly substituted phenyl ring bearing two electron-withdrawing fluorine atoms and a nitro group, attached to an acetic acid moiety. Its structural elucidation relies on a synergistic application of modern analytical techniques, with NMR spectroscopy providing the cornerstone of connectivity information and X-ray crystallography offering the ultimate confirmation of its three-dimensional architecture. As a versatile building block, a thorough understanding of its structure is paramount for its effective utilization in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

-

This compound - Doron Scientific. [Link]

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google P

Sources

An In-depth Technical Guide to the Potential Biological Activity of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-(2,5-Difluoro-4-nitrophenyl)acetic acid. While direct experimental evidence for this specific molecule is limited in publicly available literature, this document extrapolates its potential based on the well-documented activities of structurally related nitrophenyl and fluorophenyl derivatives. We will delve into its synthesis, physicochemical properties, and hypothesized biological targets. Furthermore, this guide outlines detailed experimental protocols to systematically investigate its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The aim is to provide a foundational roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.

Introduction: Unveiling the Potential of a Structurally Promising Molecule

This compound is a small organic molecule characterized by a phenylacetic acid core functionalized with two fluorine atoms and a nitro group. This unique combination of substituents suggests a high potential for biological activity. The nitro group is a well-known pharmacophore in various drugs, often contributing to antimicrobial and anticancer effects through mechanisms involving bioreduction.[1][2] The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby improving its pharmacokinetic and pharmacodynamic properties.[3]

While this specific compound is noted in patent literature primarily as a synthetic intermediate, its structural alerts warrant a thorough investigation into its intrinsic biological activities.[4][5] This guide will, therefore, serve as a speculative yet scientifically grounded exploration of its potential therapeutic applications.

Synthesis and Physicochemical Properties

The synthesis of this compound has been described in patent literature, typically involving the nitration of a difluorophenyl precursor followed by steps to introduce the acetic acid moiety.[4][5] A common synthetic route is outlined below.

Diagram: Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Table: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO₄ | - |

| Molecular Weight | 217.13 g/mol | - |

| XLogP3 | 1.8 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 5 | PubChem (Predicted) |

| Rotatable Bond Count | 2 | PubChem (Predicted) |

Potential Biological Activities and Hypothesized Mechanisms

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for this compound.

Antimicrobial Activity

The nitroaromatic scaffold is present in numerous antimicrobial agents. The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other critical biomolecules.[1] Derivatives of nitrophenoxy acetamide have shown promising antitubercular activity.[6]

Hypothesized Mechanism:

Caption: Hypothesized mechanism of antimicrobial action.

Anti-inflammatory Activity

Phenylacetic acid derivatives are known to possess anti-inflammatory properties, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Related fluoro-nitrophenylacetic acids are also explored for their anti-inflammatory potential.[7]

Hypothesized Mechanism: Inhibition of COX-1 and/or COX-2 enzymes, leading to a reduction in prostaglandin synthesis.

Anticancer Activity

The nitro group in certain compounds can be selectively reduced in the hypoxic environment of solid tumors, leading to the formation of cytotoxic agents that target cancer cells. Furthermore, some nitrophenyl derivatives have been investigated as inhibitors of specific kinases or other proteins involved in cancer cell proliferation and survival.

Hypothesized Mechanism: Bioreductive activation in hypoxic tumor environments and/or inhibition of key signaling pathways in cancer cells.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols provide a starting point for investigation.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria and fungi.

Workflow Diagram:

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol:

-

Stock Solution Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, an aliquot from each well showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no growth on the subculture plates.

In Vitro Anti-inflammatory Assay (COX Inhibition)

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Workflow: Utilize commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical, Abcam). These kits typically measure the peroxidase activity of COX enzymes.

Detailed Protocol:

-

Follow the manufacturer's instructions for the chosen COX inhibitor screening assay kit.

-

Prepare a range of concentrations of this compound.

-

Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin G2 (PGG2) or other downstream products using the provided detection reagents.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vitro Anticancer Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines.

Workflow Diagram:

Caption: Workflow for in vitro anticancer cytotoxicity assay (MTT).

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Data Interpretation and Future Directions

The results from these initial screens will provide valuable insights into the potential of this compound as a therapeutic agent.

-

Promising Antimicrobial Activity: If the compound exhibits low MIC and MBC values against a broad spectrum of microbes, further studies should focus on its mechanism of action, in vivo efficacy in animal models of infection, and potential for resistance development.

-

Significant Anti-inflammatory Effects: Potent COX inhibition would warrant further investigation into its selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. In vivo studies in animal models of inflammation would be the next logical step.

-

Potent Anticancer Cytotoxicity: If the compound shows significant cytotoxicity against cancer cell lines, subsequent research should aim to identify its specific molecular target(s) through techniques like proteomics and kinase profiling. In vivo studies in xenograft models would be crucial to assess its antitumor efficacy.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential for biological activity. Its structural features, particularly the presence of fluoro and nitro groups, suggest that it could serve as a valuable scaffold for the development of novel antimicrobial, anti-inflammatory, or anticancer agents. The experimental workflows detailed in this guide provide a clear and systematic path for elucidating its therapeutic potential. Further research into this and structurally related compounds is highly encouraged and could lead to the discovery of new and effective therapeutic agents.

References

-

PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

-

LookChem. (n.d.). China 2-Fluoro-4-nitrophenylacetic acid(CAS# 315228-19-4) Manufacturer and Supplier. Retrieved from [Link]

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Nitrophenylacetic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed Central. (2025, July 24). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved from [Link]

-

Human Metabolome Database. (2021, September 10). Showing metabocard for 4-Nitrophenylacetic acid (HMDB0246546). Retrieved from [Link]

-

PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Retrieved from [Link]

-

International Journal of PharmTech Research. (2010, April 26). Biological Activities of 2, 5-Disubstituted – 1, 3, 4-Oxadiazoles. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Retrieved from [Link]

-

ResearchGate. (n.d.). The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [smolecule.com]

- 4. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 6. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 2-(2,5-Difluoro-4-nitrophenyl)acetic acid is a key exemplar of a fluorinated building block, serving as a critical intermediate in the synthesis of complex pharmaceuticals. Its structure, featuring a phenylacetic acid moiety substituted with two fluorine atoms and a nitro group, offers a versatile platform for chemical modification. This guide provides an in-depth review of its synthesis, chemical characteristics, and pivotal role in drug development, with a particular focus on its application as a precursor to the antidiabetic drug, Sitagliptin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. While comprehensive experimental data is not extensively published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 770719-22-7 | [3] |

| Molecular Formula | C₈H₅F₂NO₄ | [3] |

| Molecular Weight | 217.13 g/mol | [3] |

| Predicted pKa | 3.38 ± 0.10 | [3] |

| Appearance | White to light yellow crystalline powder | General observation for similar compounds |

| Solubility | Soluble in many organic solvents, limited solubility in water | Inferred from structure |

| Storage | Sealed in a dry, room temperature environment | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves a multi-step process commencing with 2,4,5-trifluoronitrobenzene. This pathway leverages the principles of nucleophilic aromatic substitution followed by hydrolysis and decarboxylation of a malonic ester intermediate.

A key patent (CN103012111A) outlines this synthetic strategy, which is notable for its use of readily available starting materials and relatively mild reaction conditions.[4]

Detailed Experimental Protocol

The following protocol is a representative procedure based on the synthetic strategy outlined in the literature for similar compounds.[4][5][6][7][8]

Step 1: Condensation to form Diethyl 2,5-difluoro-4-nitrophenylmalonate

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature to form the sodium salt of diethyl malonate.

-

A solution of 2,4,5-trifluoronitrobenzene in a suitable aprotic solvent (e.g., DMF or DMSO) is then added to the reaction mixture.

-

The mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred until the reaction is complete, as monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 2,5-difluoro-4-nitrophenylmalonate, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis and Decarboxylation

-

The crude diethyl 2,5-difluoro-4-nitrophenylmalonate is suspended in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.

-

The mixture is heated to reflux and maintained at this temperature for several hours to effect both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid intermediate.[7][8]

-

The progress of the reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Chemical Reactivity and Characterization

The chemical reactivity of this compound is primarily dictated by the carboxylic acid, the nitro group, and the electron-deficient aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification, conversion to the acid chloride, and amide formation. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.

Reactions of the Nitro Group

A key reaction of this molecule is the reduction of the nitro group to an amine. This transformation is a critical step in the synthesis of many pharmaceutical intermediates.

Reduction of the Nitro Group:

-

Catalytic Hydrogenation: The nitro group can be readily reduced to an amino group by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[4]

-

Metal-Acid Systems: Alternatively, reduction can be achieved using metals like iron, tin, or zinc in an acidic medium (e.g., acetic acid or hydrochloric acid).[4]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid, typically in the range of 3.5-4.0 ppm. The aromatic region would display signals corresponding to the two protons on the phenyl ring, with splitting patterns influenced by both fluorine-proton and proton-proton coupling. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carboxylic carbon around 170-180 ppm. The methylene carbon would appear around 40 ppm. The aromatic carbons would exhibit complex splitting patterns due to carbon-fluorine coupling.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid at approximately 1700-1730 cm⁻¹. A broad O-H stretch would be observed in the region of 2500-3300 cm⁻¹. Strong absorptions corresponding to the nitro group (NO₂) would be present around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (217.13 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of 2,4,5-trifluorophenylacetic acid, a key building block for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Sitagliptin is an important oral medication for the treatment of type 2 diabetes.

The Synthetic Pathway to Sitagliptin Intermediate

The synthesis of the Sitagliptin intermediate from this compound involves a sequence of reduction, diazotization, and fluorination.

The conversion of the amino group to a fluorine atom is typically achieved via a Sandmeyer-type reaction or a Balz-Schiemann reaction, where the corresponding diazonium salt is treated with a fluoride source.[4]

The presence of fluorine atoms in the final drug molecule, Sitagliptin, is critical to its pharmacological profile, contributing to its potency and metabolic stability.[1][2] The synthesis of such fluorinated intermediates, therefore, is of high importance to the pharmaceutical industry.

Conclusion

This compound stands as a valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its synthesis from readily available starting materials and its predictable reactivity make it an attractive building block for the introduction of a difluoronitrophenylacetic acid moiety. The demonstrated application of this compound in the synthesis of a key intermediate for the blockbuster drug Sitagliptin underscores its industrial relevance. For researchers and scientists in the field, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for leveraging its potential in the creation of novel and improved therapeutic agents.

References

-

The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis. (URL: [Link])

-

The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. (URL: [Link])

-

(2-Nitrophenyl)acetic acid - Wikipedia. (URL: [Link])

- Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P

-

p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. (URL: [Link])

-

Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: [Link])

-

Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (URL: [Link])

-

This compound - Doron Scientific. (URL: [Link])

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - Beilstein Journals. (URL: [Link])

-

Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (URL: [Link])

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (URL: [Link])

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google P

-

Decarboxylation - Master Organic Chemistry. (URL: [Link])

-

Decarboxylation - Organic Chemistry Portal. (URL: [Link])

-

The Synthesis and Decomposition of Alkyl Nitronic Esters of 2,6-Di-t-butyl-4-Nitrophenol. (URL: [Link])

-

(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem - NIH. (URL: [Link])

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. Page loading... [guidechem.com]

- 4. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 6. d-nb.info [d-nb.info]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Decarboxylation [organic-chemistry.org]

A Guide to the Spectroscopic Characterization of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Introduction

2-(2,5-Difluoro-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Compounds of this class are significant in medicinal chemistry and materials science, often serving as building blocks in the synthesis of more complex molecules.[1][2][3] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth technical overview of the expected spectroscopic data for this compound, offering a predictive analysis grounded in fundamental principles and comparative data from analogous structures. This approach is designed to empower researchers to identify, characterize, and utilize this compound with confidence.

The molecular structure, presented below, informs the predicted spectroscopic characteristics.

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Interpretation and Rationale

-

Carboxylic Acid Proton (10.0 - 13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet because of hydrogen bonding and exchange with trace amounts of water.

-

Methylene Protons (3.8 - 4.2 ppm): These benzylic protons are deshielded by the adjacent aromatic ring and the carboxylic acid group. [4][5]The electron-withdrawing nature of the difluoro- and nitro-substituted ring will shift this signal further downfield compared to unsubstituted phenylacetic acid (which appears around 3.6 ppm). [6]It is expected to be a singlet as there are no adjacent protons.

-

Aromatic Protons (7.5 - 8.5 ppm): The aromatic region will be complex due to the substitution pattern. The powerful electron-withdrawing effects of the two fluorine atoms and the nitro group will significantly deshield the remaining aromatic protons, pushing them downfield. [4][7]The splitting pattern will be a multiplet due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 170 - 175 |

| Methylene (-CH₂) | 35 - 40 |

| Aromatic (C-F) | 150 - 165 (doublet) |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C-H) | 110 - 130 (doublet) |

| Aromatic (C-C) | 125 - 140 |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, with adjustments for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

Caption: Workflow for ¹³C NMR Data Acquisition.

Interpretation and Rationale

-

Carboxylic Acid Carbon (170 - 175 ppm): This carbonyl carbon is highly deshielded and appears in a characteristic downfield region.

-

Methylene Carbon (35 - 40 ppm): This benzylic carbon is shifted downfield from a typical alkane carbon due to the attached aromatic ring.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons directly attached to the highly electronegative fluorine atoms will be significantly deshielded and will appear as doublets due to one-bond C-F coupling. The carbon attached to the nitro group will also be deshielded. The remaining aromatic carbons will appear in the typical aromatic region, with their precise shifts influenced by the electronic effects of the substituents. [4][8]

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M-H]⁻ | 216.02 | Molecular ion (negative ion mode) |

| [M-COOH]⁺ | 172.02 | Loss of the carboxylic acid group |

| [M-NO₂]⁺ | 171.04 | Loss of the nitro group |

Experimental Protocol: Mass Spectrometry (ESI)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

Caption: Workflow for ESI-MS Data Acquisition.

Interpretation and Rationale

The molecular weight of this compound is 217.13 g/mol . In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at m/z 216.02. In positive ion mode, fragmentation is likely. A common fragmentation pathway for phenylacetic acids is the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment at m/z 172.02. [9][10][11]Another likely fragmentation is the loss of the nitro group (-NO₂, 46 Da), resulting in a fragment at m/z 171.04. [12][13]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| N-O (Nitro) | 1500-1550 and 1300-1350 | Strong (asymmetric and symmetric) |

| C-F (Aryl Fluoride) | 1100-1300 | Strong |

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

Caption: Workflow for ATR-IR Data Acquisition.

Interpretation and Rationale

-

O-H Stretch (2500-3300 cm⁻¹): The carboxylic acid O-H stretch is characteristically broad due to hydrogen bonding.

-

C=O Stretch (1700-1725 cm⁻¹): This is a strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.

-

N-O Stretches (1500-1550 and 1300-1350 cm⁻¹): The nitro group will show two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations.

-

C-F Stretches (1100-1300 cm⁻¹): The C-F bonds will give rise to strong absorptions in the fingerprint region.

-

Aromatic C=C and C-H Stretches: These will appear in their characteristic regions, confirming the presence of the aromatic ring. [5][7][14]

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can more effectively confirm the identity and purity of this compound in their work. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. It is always recommended to compare experimentally obtained data with these predictions for a thorough characterization.

References

-

SpectraBase. Phenylacetic acid. [Link]

-

SpectraBase. 2,5-Difluoronitrobenzene. [Link]

- Google Patents.

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

ResearchGate. 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in.... [Link]

-

ACS Publications. Resolution and configuration of .alpha.-substituted phenylacetic acids. [Link]

-

mzCloud. Phenylacetic acid. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Beilstein Journal of Organic Chemistry. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

National Center for Biotechnology Information. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

PubChem. (4-Nitrophenyl)acetic acid. [Link]

-

SpectraBase. Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester. [Link]

-

SpectraBase. (4-Fluorophenyl)acetic acid. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

Doron Scientific. This compound. [Link]

-

SpectraBase. VXSZNXCMWJYIDH-WRPIUBRCSA-N. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

SpectraBase. (4-Fluorophenyl)acetic acid. [Link]

Sources

- 1. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. acdlabs.com [acdlabs.com]

- 9. mzCloud – Phenylacetic acid [mzcloud.org]

- 10. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 13. raco.cat [raco.cat]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Solubility and Stability of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Introduction

2-(2,5-Difluoro-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its chemical structure, featuring a carboxylic acid moiety, a nitro group, and two fluorine atoms on the phenyl ring, suggests its potential utility as a building block in the synthesis of complex pharmaceutical agents and other specialty chemicals. The electron-withdrawing nature of the nitro and fluoro substituents significantly influences the molecule's physicochemical properties, which are critical for its application in drug development and manufacturing.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, with a specific focus on its solubility and chemical stability. Understanding these parameters is paramount for researchers in medicinal chemistry, process development, and formulation science. This document outlines the theoretical considerations, predictive assessments based on structural analogs, and detailed experimental protocols for robustly characterizing this compound.

Physicochemical and Structural Analysis

Before delving into experimental determination, an analysis of the compound's structure provides valuable predictive insights into its behavior.

Key Structural Features:

-

Carboxylic Acid Group: This acidic functional group is the primary determinant of the compound's pKa and its pH-dependent solubility.

-

Nitro Group: As a strong electron-withdrawing group, it lowers the pKa of the carboxylic acid (making it more acidic) and influences the molecule's susceptibility to specific degradation pathways, such as reduction.

-

Difluoro Substitution: The fluorine atoms also act as electron-withdrawing groups, further acidifying the carboxylic acid. Their presence can impact crystal lattice energy, lipophilicity, and metabolic stability.

Predicted Physicochemical Properties: Based on its structure and data from chemical databases, the following properties are noted:

| Property | Value/Prediction | Source |

| CAS Number | 770719-22-7 | [1] |

| Molecular Formula | C8H5F2NO4 | [1] |

| Molecular Weight | 217.13 g/mol | [1] |

| Predicted pKa | 3.38 ± 0.10 | [1] |

The predicted pKa of ~3.38 is significantly lower than that of the parent compound, phenylacetic acid (pKa ≈ 4.31)[2][3]. This is a direct consequence of the inductive electron-withdrawing effects of the nitro and difluoro substituents, which stabilize the carboxylate anion. This lower pKa implies that the compound will exist predominantly in its ionized, more water-soluble carboxylate form at physiological pH (7.4).

Solubility Profiling

Solubility is a critical attribute that affects bioavailability, processability, and formulation design.[4] It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[5][6]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a fundamental property of the molecule in a specific solvent and temperature. The shake-flask method is the gold standard for its determination.[5][7]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), begins to precipitate in an aqueous medium.[6] This is often used in early discovery for high-throughput screening.[6]

Expected Solubility Behavior

Given the acidic nature of the compound, its aqueous solubility is expected to be highly dependent on pH.

-

At low pH (pH < pKa): The compound will be in its neutral, protonated form, which is expected to have low aqueous solubility.

-

At high pH (pH > pKa): The compound will be in its ionized, deprotonated (carboxylate) form, which is expected to be significantly more soluble in aqueous media.

For organic solvents, solubility will be governed by the principle of "like dissolves like." Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and polar protic solvents (e.g., methanol, ethanol) are likely to be effective solvents.[8] The solubility of a close analog, 4-nitrophenylacetic acid, follows the trend: DMF > methanol > ethanol > acetonitrile > water.[8] A similar trend can be anticipated for the difluoro-substituted title compound.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Objective: To determine the concentration of the compound in a saturated solution at equilibrium.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to separate vials containing a known volume (e.g., 2 mL) of each test solvent (pH 3.0 buffer, pH 7.4 PBS, methanol, etc.). "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand for at least 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method.[9] A standard calibration curve must be prepared to accurately determine the concentration.

dot graph TD subgraph "Experimental Workflow: Shake-Flask Solubility" A[Step 1: Preparation] --> B[Step 2: Equilibration]; B --> C[Step 3: Phase Separation]; C --> D[Step 4: Sample Collection]; D --> E[Step 5: Filtration]; E --> F[Step 6: HPLC Quantification]; end

end Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[10] Forced degradation (or stress testing) studies are a regulatory requirement and a critical part of drug development.[11][12] These studies are designed to:

The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q1A and Q1B) for conducting these studies.[10][16][17][18]

Predicted Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The carboxylic acid itself is generally stable, but esterification (if formulated with alcohols) could introduce a hydrolytically labile bond.

-

Oxidation: The benzylic position (the -CH2- group) is potentially susceptible to oxidation.

-

Photolysis: Nitroaromatic compounds are often photosensitive and can undergo complex degradation upon exposure to light.

-

Reduction of Nitro Group: The nitro group is readily reduced to nitroso, hydroxylamino, and ultimately amino functionalities. This is a primary and highly probable degradation pathway, especially under reductive or certain metabolic conditions.

dot graph TD subgraph "Potential Degradation Pathways" direction LR; A["This compound "] B["2-(4-Amino-2,5-difluorophenyl)acetic Acid"] C["Decarboxylation Product (e.g., 2,5-Difluoro-4-nitrotoluene)"] D["Oxidative Products (e.g., Ketone at benzylic position)"] E["Photolytic Products (Complex mixture)"]

end Caption: Predicted Degradation Pathways for the Compound.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify degradation products and validate a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H2O2), 3% and 30%

-

A suitable solvent for the compound (e.g., acetonitrile or methanol)

-

HPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector

-

Photostability chamber (ICH Q1B compliant)

-

Oven for thermal stress

Procedure: A stock solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent. This stock is then subjected to the following conditions in separate experiments:

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl (1:1 v/v).

-

Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, dilute, and analyze by HPLC.

-

If no degradation occurs, repeat with 1 M HCl.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH (1:1 v/v).

-

Keep at room temperature for a specified time. Base hydrolysis is often much faster than acid hydrolysis.

-

At each time point, withdraw a sample, neutralize with 0.1 M HCl, dilute, and analyze.

-

If degradation is too rapid, perform the experiment at a lower temperature.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H2O2 (1:1 v/v).

-

Keep at room temperature for a specified time.

-

Withdraw samples at intervals and analyze directly.

-

If no degradation occurs, repeat with 30% H2O2, possibly with gentle heating.

-

-

Thermal Degradation:

-

Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Store a sample of the stock solution in an oven at a similar temperature.

-

Analyze samples at specified time points.

-

-

Photostability:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[16]

-

A dark control sample, protected from light, should be stored under the same conditions.

-

Analyze the exposed and control samples.

-

Analysis and Validation: For all conditions, the goal is to achieve 5-20% degradation of the parent compound.[15] The HPLC-PDA/MS method is used to monitor the disappearance of the parent peak and the appearance of new peaks (degradants). The method is considered "stability-indicating" if it can resolve all the degradation products from the parent peak and from each other. Peak purity analysis using the PDA detector is essential to ensure co-elution is not occurring.

Summary and Recommendations

This compound is a strongly acidic molecule with a predicted pKa of ~3.38. Its aqueous solubility is expected to be low in acidic conditions and significantly higher at neutral and basic pH. A systematic characterization using the shake-flask method is recommended to quantify its thermodynamic solubility in relevant media.

The compound's stability profile is likely dominated by the reactivity of the nitro group, which is susceptible to reduction. Forced degradation studies are crucial to map its stability landscape, identify potential degradants, and develop a robust, stability-indicating analytical method. Particular attention should be paid to hydrolytic (base), oxidative, and photolytic conditions. The insights gained from these studies are indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any final product derived from this compound.

References

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

-

Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020, July 1). Veeprho. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

ICH releases overhauled stability guideline for consultation. (2025, April 17). RAPS. [Link]

-

A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds. (1986, August 30). Defense Technical Information Center. [Link]

-

ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

-

Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. (2020, May 1). Journal of Chemical & Engineering Data. [Link]

-

Q1A(R2) Stability testing of new drug substances and products. (n.d.). ICH. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA). [Link]

-

Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. (2009, March 15). PubMed. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). Microbiology and Molecular Biology Reviews - ASM Journals. [Link]

-

Solubility determination of compounds of pharmaceutical interest. (n.d.). Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). EPA. [Link]

-

Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv. [Link]

-

Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). (n.d.). Waters Corporation. [Link]

-

HPLC Analysis of Explosives Using EPA Method 8330. (n.d.). Agilent. [Link]

-

Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. [Link]

-

HPLC Separation Guide: Analysis of Nitroaromatic Explosives. (n.d.). Separation Methods Technologies. [Link]

-

Phenylacetic Acid | C8H8O2 | CID 999. (n.d.). PubChem. [Link]

-

pKAH-values of phenylacetic acid derivatives. (n.d.). ResearchGate. [Link]

-

(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. (n.d.). PubChem. [Link]

-

The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propionic acid is 4.87. (n.d.). Pearson+. [Link]

-

Absolute p K a Determinations for Substituted Phenols. (2025, August 6). ResearchGate. [Link]

-

Phenylacetic acid. (n.d.). Wikipedia. [Link]

-

(2-Nitrophenyl)acetic acid. (n.d.). Wikipedia. [Link]

- Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. rheolution.com [rheolution.com]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. database.ich.org [database.ich.org]

- 11. rjptonline.org [rjptonline.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. veeprho.com [veeprho.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biopharminternational.com [biopharminternational.com]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

safety and handling of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

An In-Depth Technical Guide to the Safe Handling of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 770719-22-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The guide covers hazard identification, risk mitigation strategies, personal protective equipment (PPE), emergency procedures, and proper disposal, grounding all recommendations in established chemical safety principles.

Introduction: Understanding the Compound

This compound is a specialized organic compound often utilized as a building block in medicinal chemistry and novel material synthesis. Its molecular structure, featuring a difluorinated nitrophenyl ring attached to an acetic acid moiety, dictates its reactivity and toxicological profile. The presence of a nitro group and halogen atoms necessitates a cautious and well-informed approach to its handling. This guide aims to provide the foundational knowledge for safely incorporating this compound into research and development workflows.

Chemical and Physical Properties

A thorough understanding of the compound's physical properties is the first step in safe handling. These properties influence storage conditions, potential exposure routes, and appropriate emergency responses.

| Property | Value | Source |

| CAS Number | 770719-22-7 | [1] |

| Molecular Formula | C₈H₅F₂NO₄ | [1] |

| Molecular Weight | 217.13 g/mol | [1] |

| pKa | 3.38±0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature (in a dry, sealed container) | [1] |

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Skin Irritation (Category 2) [2]

-

Serious Eye Irritation (Category 2A) [2]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [2]

The signal word for this compound is "Warning" .[2]

The "Why" Behind the Hazards

The irritant nature of this compound can be attributed to its acidic properties and the reactivity of the aromatic ring. The nitro group and fluorine atoms can enhance its reactivity, leading to irritation upon contact with skin, eyes, and the respiratory tract. Prolonged or repeated exposure can exacerbate these effects.

A systematic risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the potential for dust or aerosol formation, and the duration of handling.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Primary Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][4][5] For procedures that may generate dust, such as weighing or transferring solid material, a certified chemical fume hood is mandatory.

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are required.[3][5] A face shield may be necessary for splash hazards. | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[3][5] Gloves must be inspected before use and changed frequently. | Prevents direct skin contact, which can cause irritation. |

| Skin and Body Protection | A laboratory coat is mandatory. For larger quantities or increased risk of exposure, chemical-resistant aprons and sleeves should be considered. | Protects against contamination of personal clothing and skin. |